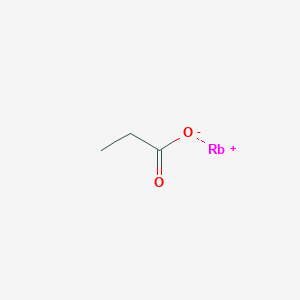
Rubidium propanoate
Description
Rubidium propanoate (C₃H₅O₂Rb) is an alkali metal carboxylate formed by the reaction of rubidium hydroxide with propanoic acid. It exhibits ionic solid-state characteristics, with phase transitions observed via differential scanning calorimetry (DSC) and X-ray diffraction (XRD). Key thermal transitions for this compound include a solid-solid transition at 317 ± 2 K, a melting point at 564.4 K, and a final transition to an isotropic liquid at 623.1 K . These properties make it relevant for studies on ionic conductivity and phase behavior in alkali alkanoates.
Properties
CAS No. |
19559-54-7 |
|---|---|
Molecular Formula |
C3H5O2Rb |
Molecular Weight |
158.54 g/mol |
IUPAC Name |
propanoate;rubidium(1+) |
InChI |
InChI=1S/C3H6O2.Rb/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
InChI Key |
REGAZBBSEPGAJC-UHFFFAOYSA-M |
SMILES |
CCC(=O)[O-].[Rb+] |
Isomeric SMILES |
CCC(=O)[O-].[Rb+] |
Canonical SMILES |
CCC(=O)[O-].[Rb+] |
Synonyms |
rubidium propionate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Alkali Propanoates
Rubidium propanoate belongs to the alkali metal carboxylate family, which includes sodium propanoate (C₃H₅O₂Na), potassium propanoate (C₃H₅O₂K), and cesium propanoate (C₃H₅O₂Cs). Below is a comparative analysis based on thermal stability, ionic conductivity, and structural properties:
Table 1: Comparative Properties of Alkali Metal Propanoates
Notes:
- *Sodium propanoate values are extrapolated from trends in alkali metal carboxylates (smaller cations typically exhibit higher melting points due to stronger ionic interactions) .
Key Findings:
Cation Size Influence: Larger cations (e.g., Rb⁺, Cs⁺) reduce lattice energy, lowering phase transition temperatures compared to smaller cations like Na⁺. This compound bridges the gap between potassium and cesium derivatives in thermal behavior .
Conductivity: this compound exhibits moderate ionic conductivity in its mesophase (between TA and TF), whereas cesium propanoate likely achieves higher conductivity due to greater cation mobility .
Structural Stability: Sodium propanoate, with stronger ionic bonds, is less prone to pre-melting transitions than rubidium or cesium analogs .
Functional Comparison with Other Carboxylates
This compound is functionally compared to non-alkali carboxylates like calcium propanoate (C₆H₁₀CaO₄) and zinc propanoate (C₆H₁₀O₄Zn):
Table 2: Functional Comparison with Non-Alkali Carboxylates
Insights :
- This compound’s high solubility and thermal stability make it suitable for electrochemical applications, unlike calcium or zinc propanoates, which prioritize biocompatibility .
- Zinc propanoate decomposes at lower temperatures, limiting its use in high-temperature processes compared to rubidium derivatives .
Q & A
Q. What are the best practices for reporting NMR data on this compound to enhance cross-study comparability?
- Answer : Adhere to the following:
- Specify magnetic field strength, solvent, and temperature.
- Report both ⁸⁵Rb and ⁸⁷Rb spectra, noting relaxation times.
- Use external references (e.g., RbCl in D₂O) for chemical shift calibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


